Nitroxide, p-tert-butylphenyl (8CI)
Description
Nitroxides are stable organic radicals characterized by a nitroxyl group (>N–O•) that enables diverse applications in electron paramagnetic resonance (EPR) spectroscopy, redox catalysis, and biomedicine . The compound "Nitroxide, p-tert-butylphenyl (8CI)" features a phenyl ring substituted with a tert-butyl group at the para position, linked to the nitroxyl moiety. This structural modification enhances steric bulk and hydrophobicity, which can influence solubility, stability, and interaction with biological or polymeric matrices .
Properties
CAS No. |
17119-83-4 |
|---|---|
Molecular Formula |
C10H14NO |
Molecular Weight |
164.228 |
IUPAC Name |
4-tert-butyl-N-$l^{1} |
InChI |
InChI=1S/C10H14NO/c1-10(2,3)8-4-6-9(11-12)7-5-8/h4-7,11H,1-3H3 |
InChI Key |
WSBKUHOBNPWHPL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)N[O] |
Synonyms |
Nitroxide, p-tert-butylphenyl (8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Comparative Properties of Selected Nitroxides
Research Findings and Implications
- Polymer Chemistry: Hydrophobic nitroxides like di-tert-butyl nitroxide inhibit acrylic acid polymerization more effectively in non-aqueous systems, whereas water-miscible analogues fail in hydrated environments . The tert-butylphenyl variant’s hydrophobicity may enhance performance in similar industrial applications.
- Biomedical Applications : Nitroxide-NSAID conjugates retain superoxide scavenging activity despite structural modifications, suggesting that the tert-butylphenyl group in p-tert-butylphenyl nitroxide could be functionalized without compromising redox activity .
Preparation Methods
Reaction Conditions and Yields
| Solvent | Temperature (°C) | Time (h) | Molar Ratio (Phenol:HNO₃) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Ethanol | 5 | 3 | 1:1.05 | 85.9 | 98 |
| Isopropanol | 10 | 3.5 | 1:1.0 | 84.9 | 98 |
| n-Butanol | 20 | 4 | 1:1.05 | 89.5 | 98 |
This step produces o-nitro-p-tert-butylphenol, a nitroaromatic intermediate. The selectivity for ortho-nitration is attributed to steric hindrance from the tert-butyl group, directing electrophilic attack to the adjacent position.
Oxidation of Amines to Nitroxides
The final step involves oxidizing the secondary amine to the nitroxide radical. Although direct examples are absent in the sources, CN110128313B describes tert-butyl hydroperoxide (TBHP) as an effective oxidizer for tert-butyl-containing compounds. TBHP, synthesized via catalytic oxidation of tert-butanol, offers high selectivity for radical formation due to its stability under mild conditions.
Proposed Oxidation Pathway:
-
Reaction Setup :
-
Amine (1 equiv), TBHP (1.2–1.5 equiv), and a solvent (e.g., dichloromethane).
-
Catalytic metal (e.g., Mn(OAc)₂ or FeCl₃) at 0–25°C for 4–8 hours.
-
-
Mechanism :
Metal catalysts facilitate single-electron transfer, generating the nitroxide radical.
-
Yield Optimization :
-
Excess TBHP ensures complete oxidation.
-
Low temperatures (0–10°C) minimize radical dimerization.
-
Stabilization and Purification Strategies
The tert-butyl group enhances nitroxide stability via steric protection, as seen in TEMPO derivatives. Post-synthesis purification methods from CN101696169B include:
-
Distillation : Solvent removal under reduced pressure (10–20 kPa).
-
Crystallization : Hexane/ethyl acetate mixtures isolate nitroxides as crystalline solids.
Comparative Analysis of Synthetic Routes
The table below extrapolates data from patents and literature to evaluate hypothetical routes for Nitroxide, p-tert-butylphenyl:
Q & A
What are the primary synthetic strategies for incorporating p-tert-butylphenyl nitroxide into macromolecular systems?
Basic
The synthesis of p-tert-butylphenyl nitroxide-containing polymers typically involves two approaches: (1) direct polymerization of nitroxide-functionalized monomers, ensuring compatibility with radical-sensitive functional groups, and (2) post-polymerization modification of pre-synthesized polymers (e.g., activated ester-containing polymers) to introduce nitroxide moieties via orthogonal reactions. For example, profluorescent nitroxide systems are synthesized by coupling nitroxides to fluorophores through thermally labile linkages, enabling self-reporting behavior during degradation . Controlled radical polymerization techniques like nitroxide-mediated polymerization (NMP) are critical for maintaining structural fidelity .
How can EPR spectroscopy be optimized to study molecular dynamics in p-tert-butylphenyl nitroxide-containing systems?
Basic
Continuous-wave (CW) EPR spectroscopy is widely used to probe rotational and translational dynamics. To resolve molecular motion in complex systems (e.g., polymer-ionic liquid blends), employ advanced spin-relaxation models that account for electron-nuclear dipolar interactions. For instance, analyzing correlation times of nitroxide radicals in poly(vinyl alcohol) matrices requires fitting experimental data to multi-component spectral simulations, incorporating parameters like rotational diffusion coefficients and local viscosity . Site-directed spin labeling (SDSL) in proteins involves generating contiguous nitroxide scans (e.g., residues 25–90 in α-synuclein) to map secondary structure and membrane interactions .
What computational tools enable accurate interpretation of DEER and PRE data for spin-labeled p-tert-butylphenyl nitroxide systems?
Advanced
The DEER-PREdict software integrates molecular dynamics (MD) ensembles with spin-labeling EPR/NMR observables. It places nitroxide conformers at protein sites using rotamer libraries and calculates distance distributions (via DEER) or paramagnetic relaxation enhancement (PRE) profiles. For flexible systems, combine DEER-PREdict with global analysis algorithms (e.g., Marquardt-Levenberg optimization) to refine structural models against multiple datasets, accounting for orientation-dependent dipolar couplings . Validate predictions against experimental paramagnetic shifts in ¹³C NMR, which correlate with nitroxide radical electronic environments .
How can p-tert-butylphenyl nitroxide derivatives enhance sensitivity in dynamic nuclear polarization (DNP) experiments?
Advanced
Nitroxide biradicals and triradicals act as polarizing agents in DNP by transferring electron spin polarization to nuclei via the cross effect . Triradicals (e.g., p-tert-butylphenyl nitroxide-based systems) improve polarization efficiency by increasing electron-electron crossings and reducing microwave frequency mismatches. Optimize radical concentration (typically 10–40 mM) and microwave irradiation parameters to maximize ¹H or ¹³C signal enhancements in solid-state NMR .
What methodologies are used to design p-tert-butylphenyl nitroxide-based self-reporting drug-delivery systems?
Advanced
Integrate profluorescent nitroxides into pH-sensitive polymers (e.g., poly(acrylic acid)) through labile ester linkages. Under acidic conditions, nitroxide release triggers fluorescence recovery, enabling real-time monitoring of drug release. Validate using fluorescence quenching assays and EPR to confirm nitroxide dissociation kinetics. For thermal responsiveness, incorporate thermolytic groups (e.g., azo bonds) and characterize via differential scanning calorimetry (DSC) .
How are p-tert-butylphenyl nitroxide radicals integrated into redox-active metal complexes?
Advanced
Synthesize Re(I)-nitroxide complexes by coordinating nitroxide ligands (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl derivatives) to metal centers via multidentate chelators. Characterize using cyclic voltammetry (CV) to assess redox potentials and EPR to confirm radical stability. X-ray crystallography reveals steric effects of the tert-butyl group on ligand geometry and spin-density distribution .
What controlled polymerization techniques are suitable for synthesizing p-tert-butylphenyl nitroxide-functionalized block copolymers?
Advanced
Use nitroxide radical coupling (NRC) to combine polymers from distinct mechanisms (e.g., atom transfer radical polymerization (ATRP) and single-electron transfer living radical polymerization (SET-LRP)). Terminate "living" chains with nitroxides to form alkoxyamine junctions. For example, poly(styrene-b-acrylates) are synthesized by coupling ATRP-derived blocks with nitroxide-terminated SET-LRP chains. Validate block purity via size-exclusion chromatography (SEC) and MALDI-TOF .
How do steric effects of the p-tert-butylphenyl group influence luminescence in nonconjugated radical polymers?
Advanced
The bulky tert-butyl group minimizes intermolecular quenching by enforcing a head-to-tail packing arrangement, as shown in X-ray crystallography (nitroxide-nitroxide distances >5.8 Å). Design polymers with rigid backbones (e.g., polynorbornenes) to stabilize this arrangement. Measure photoluminescence quantum yields (PLQY) in thin films and correlate with computational models of exciton delocalization .
What strategies improve the electrochemical stability of p-tert-butylphenyl nitroxide-based redox polymers for energy storage?
Advanced
Enhance stability by copolymerizing nitroxides with electron-withdrawing monomers (e.g., acrylonitrile) to reduce radical recombination. Characterize using cyclic charge-discharge tests and in-situ EPR to monitor radical longevity. For high-rate performance, design 3D polymer architectures (e.g., crosslinked hydrogels) to facilitate ion transport .
How can p-tert-butylphenyl nitroxide probes be used to map protein-membrane interactions?
Advanced
Use SDSL-EPR to introduce nitroxides at specific residues (e.g., α-synuclein’s N-terminal region). Incorporate proteins into mechanically aligned lipid bilayers (e.g., DMPC) and perform dipolar broadening CW-EPR to measure inter-nitroxide distances (<20 Å). Analyze angular dependencies to resolve membrane topology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
